molecular formula C9H10N4O2 B13025260 Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate

Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate

Cat. No.: B13025260
M. Wt: 206.20 g/mol
InChI Key: QARUAKNRSSJOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate is a compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The pyrrolo[2,1-f][1,2,4]triazine moiety is a unique bicyclic structure that has been found in various antiviral and anticancer agents .

Chemical Reactions Analysis

Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur where new atoms or groups are added to the compound.

Scientific Research Applications

Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The pyrrolo[2,1-f][1,2,4]triazine moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-6-ylacetate

InChI

InChI=1S/C9H10N4O2/c1-15-9(14)8(10)6-2-7-3-11-5-12-13(7)4-6/h2-5,8H,10H2,1H3

InChI Key

QARUAKNRSSJOQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CN2C(=C1)C=NC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.